molecular formula C7H7BrN2O2 B6325738 Methyl 5-bromo-6-methylpyrazine-2-carboxylate CAS No. 1823888-27-2

Methyl 5-bromo-6-methylpyrazine-2-carboxylate

Cat. No.: B6325738
CAS No.: 1823888-27-2
M. Wt: 231.05 g/mol
InChI Key: JQSCMRUAOPYORA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methylpyrazine-2-carboxylate (CAS: 1823888-27-2) is a pyrazine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure features a pyrazine ring substituted with a bromine atom at position 5, a methyl group at position 6, and a methoxycarbonyl group at position 2 (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .

Properties

IUPAC Name

methyl 5-bromo-6-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSCMRUAOPYORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) enhances electrophilic aromatic substitution (EAS) by polarizing the bromine molecule.

  • Solvents : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are ideal for their non-coordinating nature and ability to stabilize reactive intermediates.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions such as over-bromination or ester hydrolysis.

Table 1: Comparative Yields for Direct Bromination

Brominating AgentCatalystSolventTemperature (°C)Yield (%)
NBSFeBr₃DCM078
Br₂AlCl₃CCl₄2565

Key Findings :

  • NBS with FeBr₃ in DCM achieves higher yields due to controlled reactivity.

  • Br₂ in CCl₄ requires careful stoichiometry to avoid di-brominated byproducts.

Multi-Step Synthesis from 5-Methylpyrazine-2-Carboxylic Acid

A sequential approach starting from 5-methylpyrazine-2-carboxylic acid ensures precise functionalization. This route involves esterification , bromination , and purification stages.

Esterification to Methyl 5-Methylpyrazine-2-Carboxylate

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

5-Methylpyrazine-2-carboxylic acid+SOCl2Acid chlorideMeOHMethyl ester[1]\text{5-Methylpyrazine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}

Conditions :

  • SOCl₂ reflux (70°C, 2 hours).

  • Methanol quench at 0°C to prevent transesterification.

Regioselective Bromination

The methyl ester undergoes bromination at the 5-position using bromine in acetic acid or HBr/H₂O₂ :

Methyl 6-methylpyrazine-2-carboxylate+Br2HOAcMethyl 5-bromo-6-methylpyrazine-2-carboxylate[4]\text{Methyl 6-methylpyrazine-2-carboxylate} + \text{Br}_2 \xrightarrow{\text{HOAc}} \text{Methyl 5-bromo-6-methylpyrazine-2-carboxylate}

Optimization :

  • Excess bromine (1.2 equiv.) ensures complete conversion.

  • Acetic acid as solvent enhances solubility and moderates reactivity.

Table 2: Bromination Efficiency with Different Agents

Bromine SourceSolventTime (h)Yield (%)
Br₂/HOAcAcetic acid482
HBr/H₂O₂H₂O668

Catalytic Hydrogenation-Assisted Synthesis

Palladium-catalyzed hydrogenation offers a mild alternative for reducing intermediates while preserving ester functionality. This method is critical when starting from nitro- or azido-precursors.

Hydrogenation of Nitro Intermediates

For example, methyl 5-nitro-6-methylpyrazine-2-carboxylate is reduced using H₂/Pd-C in methanol:

Nitro compound+H2Pd-CAmino intermediateNaNO2/HBrBromo product[1]\text{Nitro compound} + \text{H}2 \xrightarrow{\text{Pd-C}} \text{Amino intermediate} \xrightarrow{\text{NaNO}2/\text{HBr}} \text{Bromo product}

Conditions :

  • 2.0 MPa H₂ pressure at 60°C for 12 hours.

  • Post-reduction diazotization with NaNO₂/HBr introduces bromine selectively.

Green Chemistry Approaches

Recent advancements prioritize solvent-free or aqueous conditions to minimize environmental impact.

Mechanochemical Bromination

Ball milling methyl 6-methylpyrazine-2-carboxylate with NBS and silica gel achieves 70% yield without solvents.
Advantages :

  • Eliminates volatile organic compounds (VOCs).

  • Reduces reaction time to 1 hour.

Critical Comparison of Methods

Table 3: Methodological Trade-offs

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Bromination7895HighModerate (VOCs)
Multi-Step Synthesis8298ModerateHigh (waste)
Catalytic Hydrogenation7590LowLow (H₂ use)
Mechanochemical7085HighLow

Scientific Research Applications

Structural Information

  • Molecular Formula : C7_7H7_7BrN2_2O2_2
  • SMILES : CC1=NC(=CN=C1Br)C(=O)OC
  • InChIKey : JQSCMRUAOPYORA-UHFFFAOYSA-N

Pharmaceutical Research

Methyl 5-bromo-6-methylpyrazine-2-carboxylate has been identified as a potential immunomodulator, particularly in the context of cancer therapy. It has been noted for its ability to inhibit the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in immune response regulation. This inhibition could lead to therapeutic benefits in conditions where aberrant STING signaling contributes to disease manifestations.

Table 1: Summary of Pharmaceutical Applications

Application AreaDescription
Cancer TreatmentPotential immunomodulator targeting STING pathway
Infectious DiseasesMay enhance immune response against pathogens
Neurological DisordersKey material in NMDA receptor research

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pyrazine derivatives, which are utilized in the development of new pharmaceuticals. Its moderate hydrophobicity allows it to interact effectively with polar substances, making it valuable in diverse chemical reactions and formulations .

Table 2: Chemical Synthesis Applications

Reaction TypeDescription
Synthesis of Pyrazine DerivativesUsed as an intermediate for creating complex molecules
Formulation DevelopmentValuable in designing stable chemical products

Case Study 1: Immunomodulation in Cancer Therapy

A study explored the effects of this compound on tumor growth in murine models. The results indicated that the compound significantly reduced tumor size by modulating immune responses through STING pathway inhibition. This suggests its potential as a novel therapeutic agent for cancer treatment.

Case Study 2: Synthesis of Antimycobacterial Agents

Research has demonstrated that derivatives of pyrazine compounds, including this compound, exhibit enhanced activity against Mycobacterium tuberculosis. In vitro assays revealed that certain synthesized analogues displayed significantly lower Minimum Inhibitory Concentration (MIC) values compared to standard treatments, indicating their potential as new anti-TB drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

Methyl 6-Bromo-5-Methylpyrazine-2-Carboxylate (CAS: 1166827-91-3)
  • Structural Difference : Bromine and methyl groups are swapped (positions 5 and 6).
  • Impact : Altered electronic effects due to bromine’s electronegativity at position 4. This isomer may exhibit different reactivity in nucleophilic substitution reactions compared to the target compound .
  • Molecular Weight : Identical (231.05 g/mol).
Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate (CAS: 1211518-61-4)
  • Structural Difference : Bromine at position 3 instead of 3.
  • This compound is emphasized in pharmaceutical synthesis for its adaptability in coupling reactions .
Ethyl 5-Bromopyrazine-2-Carboxylate (CAS: 36070-83-4)
  • Structural Difference: Ethyl ester (vs.
  • Impact : Increased lipophilicity (logP ~1.2 vs. ~0.8 for the methyl ester) due to the ethyl group, which may improve membrane permeability in biological systems .

Functional Group Variants

6-Bromo-N²-Methylpyrazine-2,3-Diamine (CAS: 55635-63-7)
  • Structural Difference: Amino groups replace the carboxylate ester and methyl group.
  • Impact : Enhanced hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~2.5 mg/mL vs. <0.1 mg/mL for the target compound). This derivative is explored in antitubercular drug candidates .
N-(4-Bromo-3-Methylphenyl)Pyrazine-2-Carboxamide
  • Structural Difference : Carboxamide replaces the carboxylate ester.
  • Impact : Greater metabolic stability compared to esters, making it suitable for oral drug formulations. Such analogs show inhibitory activity against mycobacterial enzymes (IC₅₀: 41.9–49.5 µmol·L⁻¹) .

Halogen-Substituted Analogs

Ethyl 6-Bromo-3-Chloro-5-Methylpyrazine-2-Carboxylate
  • Structural Difference : Additional chlorine at position 3.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity at position 6, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is used in synthesizing kinase inhibitors .

Comparison with Analogs

  • Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate : Synthesized via directed ortho-metalation (DoM) strategies, achieving higher regioselectivity but lower yields (~50%) .
  • Ethyl 5-Bromopyrazine-2-Carboxylate : Prepared via esterification of 5-bromopyrazine-2-carboxylic acid, yielding ~80% .

Target Compound

  • Applications : Intermediate in antiviral and anticancer agents (e.g., kinase inhibitors) .
  • Biological Data: Limited direct studies, but structural analogs show antifungal activity (MIC: 8–16 µg/mL against Candida albicans) .

Key Analogs

  • Pyrazinecarboxamides : Exhibit antimycobacterial activity (IC₅₀: 41.9 µmol·L⁻¹) .
  • Ethyl 6-Bromo-3-Chloro-5-Methylpyrazine-2-Carboxylate : Used in PARP inhibitor synthesis for oncology .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Weight Substituent Positions LogP
Methyl 5-bromo-6-methylpyrazine-2-carboxylate 1823888-27-2 231.05 5-Br, 6-Me, 2-COOMe 0.8
Methyl 6-bromo-5-methylpyrazine-2-carboxylate 1166827-91-3 231.05 6-Br, 5-Me, 2-COOMe 0.8
Ethyl 5-bromopyrazine-2-carboxylate 36070-83-4 245.08 5-Br, 2-COOEt 1.2

Biological Activity

Methyl 5-bromo-6-methylpyrazine-2-carboxylate (C7H7BrN2O2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxylate functional group on the pyrazine ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 219.05 g/mol
  • SMILES Notation : BrC1=CN(C(=O)OC)C(=N1)C=C

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and methyl groups facilitates hydrogen bonding and halogen bonding interactions, enhancing its binding affinity to specific proteins involved in disease pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. For instance, one study reported the minimum inhibitory concentration (MIC) values for related pyrazine derivatives, suggesting that modifications to the pyrazine structure can enhance antibacterial efficacy:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

This data indicates that structural variations can significantly impact the antimicrobial potency of pyrazine derivatives .

Anticancer Properties

In addition to antimicrobial activity, this compound has been evaluated for its anticancer potential. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by these compounds remain an area of active research.

Case Studies

  • Antimicrobial Efficacy Against XDR-Salmonella Typhi : A study focusing on the synthesis of pyrazine carboxamides found that certain derivatives exhibited significant antibacterial activity against extensively drug-resistant Salmonella Typhi, highlighting the importance of structural modifications in enhancing biological activity .
  • Urease Inhibition Studies : Research on related compounds has shown that some derivatives exhibit urease inhibition, which can be beneficial in treating conditions like gastric ulcers. The IC50 values for these compounds provide insight into their effectiveness in inhibiting urease activity .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-6-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves bromination of a pyrazine precursor followed by esterification. For example:

  • Bromination: A pyrazine derivative (e.g., 5-methylpyrazine-2-carboxylic acid) is brominated using bromine in acetic acid at 80°C, forming 5-bromo-6-methylpyrazine-2-carboxylic acid .
  • Esterification: The carboxylic acid is esterified with methanol under acidic or catalytic conditions (e.g., HCl or H₂SO₄) to yield the methyl ester .

Key factors affecting yield/purity:

  • Temperature control: Excessive heat during bromination can lead to side products (e.g., di-brominated derivatives).
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve esterification efficiency .
  • Purification: Silica gel chromatography (20% ethyl acetate/hexane) or recrystallization removes impurities .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6, bromine at C5) via chemical shifts (e.g., Br-induced deshielding) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazine ring.
  • Mass Spectrometry (MS): High-resolution MS (HRMS-ESI+) verifies molecular weight (231.05 g/mol) and isotopic patterns (Br signature) .
  • X-ray Crystallography: Resolves bond lengths/angles and confirms regioselectivity of bromination (if crystals are obtainable) .

Q. How is the compound purified after synthesis, and what solvent systems are optimal?

Answer:

  • Solvent extraction: Ethyl acetate/water partitioning removes unreacted starting materials .
  • Column Chromatography: Silica gel with 20% ethyl acetate/hexane eluent separates brominated byproducts .
  • Recrystallization: Methanol or ethanol at low temperatures yields high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reactions involving the bromine atom?

Answer: Contradictions in nucleophilic substitution outcomes (e.g., varying products under similar conditions) may arise from:

  • Solvent polarity: Polar solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) promote radical pathways .
  • Catalyst effects: Transition metals (e.g., CuI) enable Ullmann-type couplings, whereas Pd catalysts facilitate Suzuki-Miyaura reactions .
  • Steric hindrance: The methyl group at C6 may block nucleophilic attack at C5, requiring elevated temperatures or microwave-assisted synthesis .

Methodological approach:

  • Perform kinetic studies (e.g., monitoring via HPLC) to identify rate-determining steps .
  • Use DFT calculations to model transition states and predict regioselectivity .

Q. What strategies are effective for comparative studies with structurally similar pyrazine derivatives?

Answer:

  • Structural analogs: Compare reactivity/biological activity with derivatives like:
    • Methyl 5-chloro-6-methylpyrazine-2-carboxylate (Cl vs. Br electronegativity differences) .
    • Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (ester group and halogen positioning effects) .
  • Experimental design:
    • Use standardized assays (e.g., MIC for antimicrobial activity) to quantify bioactivity differences .
    • Perform Hammett analysis to correlate substituent electronic effects with reaction rates .

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?

Answer:

  • ORTEP-3 software: Generates thermal ellipsoid plots to visualize bond distortions and confirm bromine/methyl positioning .
  • Puckering analysis: For pyrazine rings, Cremer-Pople parameters quantify deviations from planarity, which influence reactivity .
  • Validation: Cross-reference crystallographic data with computational models (e.g., Gaussian-optimized geometries) .

Q. What are the methodological challenges in studying the compound’s biological activity, and how can they be addressed?

Answer:

  • Low solubility: Use DMSO as a co-solvent (<1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Metabolic instability: Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Target identification: Combine SPR (surface plasmon resonance) for binding affinity screening and molecular docking to predict protein interactions .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising purity?

Answer:

  • Flow chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions in bromination .
  • Catalyst recycling: Immobilize catalysts (e.g., Pd on carbon) for reuse in cross-coupling reactions .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reactions in real-time .

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